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molecular formula C6H12O4 B102540 Methyl 2,2-bis(hydroxymethyl)propionate CAS No. 17872-55-8

Methyl 2,2-bis(hydroxymethyl)propionate

Cat. No. B102540
M. Wt: 148.16 g/mol
InChI Key: RQEPEDPOJQCJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582638B2

Procedure details

Add H2SO4 (4.5 g) to a suspension of 3-Hydroxy-2-hydroxymethyl-2-methyl-propionic acid (100 g) in MeOH (1 L, HPLC grade solvent) and stir at room temperature. for about 70 hours. Remove the solvent and partition the residue between EtOAc (1 L) and H2O (100 mL). Re-extract the aqueous layer with EtOAc, and dry the combined organic fractions over MgSO4. Filter and concentrate under reduced pressure. Crude mixture can be used without further purification. 1H NMR (CDCl3, 300 MHz): δ ppm 3.9 (d, 2H, J=11.1 Hz), 3.76 (s, 3H), 3.71 (d, 2H, J=11.1 Hz), 2.8 (bs, 2H), 1.1 (s, 3H)
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[OH:6][CH2:7][C:8]([CH2:13][OH:14])([CH3:12])[C:9]([OH:11])=[O:10].[CH3:15]O>>[CH3:15][O:10][C:9](=[O:11])[C:8]([CH2:13][OH:14])([CH3:12])[CH2:7][OH:6]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Name
Quantity
1 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent
CUSTOM
Type
CUSTOM
Details
partition the residue between EtOAc (1 L) and H2O (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Re-extract the aqueous layer with EtOAc, and dry the combined organic fractions over MgSO4
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude mixture can be used without further purification

Outcomes

Product
Details
Reaction Time
70 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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